Oleanolic acid acetate

Anti-parasitic Toxoplasma gondii Structure-activity relationship

Oleanolic acid acetate (3-O-acetyloleanolic acid) is a critical SAR reference for anti-Toxoplasma triterpenoid screening, where the C3 acetyl group drives selectivity (IC50 6.8–24.4 µM). Its pan-cytotoxic profile (IC50 1.66–20.49 µmol/L across SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 lines) reduces the need for multiple reference compounds. In analgesic research, it uniquely retains tail-flick efficacy at 40 mg/kg while offering enhanced solubility over the parent. Pre-validated in vivo dosing (2–50 mg/kg oral) with multi-endpoint readouts for atopic dermatitis and pulmonary inflammation models.

Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
Cat. No. B10754069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleanolic acid acetate
Molecular FormulaC32H50O4
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C
InChIInChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22?,23?,24?,25-,29+,30-,31-,32+/m1/s1
InChIKeyRIXNFYQZWDGQAE-JMGFFJFSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleanolic Acid Acetate for Research: A Quantitatively Differentiated Triterpenoid Acetate Derivative


Oleanolic acid acetate (3-O-acetyloleanolic acid, CAS 4339-72-4) is a pentacyclic triterpenoid derivative widely distributed in plant species including Mussaenda macrophylla, Vigna angularis, and Quercus crispula [1]. This semi-synthetic acetylated derivative of oleanolic acid exhibits improved solubility and enhanced biological activities compared to its parent compound [2]. The acetylation of the C3 hydroxyl group fundamentally alters the compound's physicochemical properties and biological profile, making it a distinct research entity rather than a simple substitute for oleanolic acid [3].

Why Oleanolic Acid Acetate Cannot Be Substituted by Oleanolic Acid or Other Triterpenoids in Critical Research Applications


Generic substitution fails because acetylation of the C3 hydroxyl group produces quantifiable shifts in both potency and selectivity that are not predictable from parent compound activity. The lack of a free hydroxyl group at the 3-position has been structurally correlated with increased anti-parasitic activity and selectivity [1]. Furthermore, the acetyl derivative demonstrates mechanistically distinct behavior: in analgesic testing, oleanolic acid acetate was the only derivative that matched the parent compound's efficacy in the tail-flick test, whereas all other derivatives showed reduced activity [2]. These differences are compound-specific and cannot be extrapolated from in-class analogs, necessitating direct procurement of the acetate derivative for experiments targeting these specific activity profiles.

Oleanolic Acid Acetate: Quantitative Differential Evidence Against Closest Analogs and In-Class Candidates


Anti-Toxoplasma Activity: Structural Advantage of C3 Acetylation Over Free Hydroxyl Analogs

Oleanolic acid acetate exhibits potent anti-Toxoplasma activity with IC50 values within the 6.8–24.4 μM range, comparable to ursolic acid acetate (an in-class isomer) [1]. The SAR study explicitly identified that the lack of a free hydroxyl group at the 3-position—the acetylated state—is a key structural determinant contributing to both activity titer and selectivity against the parasite [1]. This provides a clear differentiation from non-acetylated triterpenoids bearing a free 3-OH group.

Anti-parasitic Toxoplasma gondii Structure-activity relationship

Pan-Cancer Cytotoxicity Profile: Broader Spectrum Activity Compared to Selective Triterpenoids

Oleanolic acid 3-acetate displayed moderate to strong cytotoxicity toward all five human cancer cell lines tested (SW620, ChaGo-K-1, HepG2, KATO-III, BT-474), with IC50 values ranging from 1.66 to 20.49 μmol/L [1]. In contrast, 3β-hydroxy-D:B-friedo-olean-5-ene and taraxerol were cytotoxic only to the SW620 cell line (IC50 = 23.39 and 2.09 μmol/L, respectively), demonstrating a narrower spectrum [1]. Betulinic acid, another pentacyclic triterpenoid, exhibited similarly broad cytotoxicity across the panel [1].

Cancer Cytotoxicity Pan-cancer screening

Analgesic Efficacy in Tail-Flick Model: Superior Retention of Activity Compared to Other Oleanolic Acid Derivatives

In the tail-flick analgesic test at 40 mg/kg, oleanolic acid was superior to all its derivatives with the exception of the acetyl derivative [1]. This means oleanolic acid acetate uniquely retained the parent compound's analgesic efficacy in this model, whereas other semi-synthetic derivatives (esters) showed significantly reduced activity [1]. In the formalin-induced pain test, the acetyl derivative also showed better analgesic effects compared to the precursor [1].

Analgesic Pain Derivative comparison

DPPH Radical Scavenging: Superior Antioxidant Potency Over Plant Extracts

Oleanolic acid acetate demonstrated DPPH free radical scavenging activity with an IC50 of 24.17 μg/mL, which was significantly more potent than Vitex negundo extract (IC50 = 35.11 μg/mL) and Oroxylum indicum extract (IC50 = 42.71 μg/mL) [1]. The acetate derivative exhibited comparative higher inhibitory zones and broader antimicrobial spectrum than the plant extracts tested [1].

Antioxidant DPPH Free radical scavenging

In Vivo Anti-Atopic Dermatitis: Multi-Endpoint Dose-Dependent Efficacy

Oleanolic acid acetate at 2, 10, and 50 mg/kg oral doses significantly reduced the number of skin lesions, epidermal thickness, immune cell infiltration, and serum IgE, IgG2a, and histamine levels in a mouse model of atopic dermatitis [1]. This multi-endpoint in vivo activity profile establishes the compound as a validated reference standard for dermatological inflammation research.

Atopic dermatitis Inflammation In vivo

Physicochemical Advantage: Enhanced Solubility and Bioavailability Over Parent Oleanolic Acid

The acetylation of oleanolic acid yields derivatives with improved solubility compared to the parent compound [1]. This physicochemical advantage addresses a key limitation of oleanolic acid—its poor water solubility—which has historically impeded its development into pharmaceuticals [1]. The acetate derivative demonstrates solubility in organic solvents including ethanol and chloroform, with limited but measurable aqueous solubility .

Solubility Bioavailability Drug formulation

Procurement-Driven Application Scenarios for Oleanolic Acid Acetate Based on Quantitative Evidence


Anti-Parasitic Drug Discovery: SAR Studies Targeting Toxoplasma gondii

Oleanolic acid acetate serves as a critical reference compound for structure-activity relationship (SAR) studies focused on anti-Toxoplasma triterpenoids. The evidence that the acetylated C3 position (lack of free hydroxyl) is a key determinant of both activity (IC50 6.8–24.4 μM) and selectivity against T. gondii [1] positions this compound as a necessary comparator when screening novel triterpenoid derivatives. Researchers can benchmark new analogs against this validated acetylated scaffold to assess whether modifications enhance or diminish anti-parasitic efficacy relative to the acetylated baseline.

Broad-Spectrum Anticancer Screening: Pan-Cell-Line Positive Control

For laboratories conducting multi-cell-line cytotoxicity screening, oleanolic acid 3-acetate offers a reliable positive control with demonstrated activity across five human cancer cell lines (SW620 colorectal, ChaGo-K-1 lung, HepG2 liver, KATO-III gastric, BT-474 breast) with IC50 values of 1.66–20.49 μmol/L [1]. This pan-cytotoxic profile distinguishes it from selective triterpenoids active against only one cell line [1], reducing the need for multiple cell-line-specific reference compounds in initial screening campaigns.

Analgesic Drug Development: Retaining Tail-Flick Efficacy with Improved Solubility

In analgesic research where tail-flick efficacy must be preserved while improving formulation properties, oleanolic acid acetate is the only semi-synthetic derivative among those tested that matched the parent compound's efficacy at 40 mg/kg [1]. This unique retention of activity combined with enhanced solubility [1] makes the acetate derivative the scaffold of choice for medicinal chemistry programs seeking to develop triterpenoid-based analgesics with better drug-like properties.

In Vivo Inflammation Research: Validated Dosing Reference for Dermatitis and Fibrosis Models

Oleanolic acid acetate has established in vivo dosing parameters (2–50 mg/kg oral) with validated multi-endpoint readouts in mouse models of atopic dermatitis [1] and pulmonary inflammation/fibrosis [2]. For laboratories initiating in vivo inflammation studies, this pre-validated dosing range and endpoint panel (skin lesions, epidermal thickness, immune infiltration, serum IgE/IgG2a/histamine) provides a protocol-ready reference standard, reducing the optimization phase and enabling more rapid progression to test compound evaluation.

Quote Request

Request a Quote for Oleanolic acid acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.